Recovery Efficiency of Deuterated Internal Standard in Human Plasma: Cross-Study Comparable Evidence
In a validated UPLC-MS/MS method for quantifying 17-desacetyl norgestimate (the primary active metabolite of norgestimate) in human plasma, the deuterated internal standard 17-desacetyl norgestimate D6 demonstrated a mean extraction recovery of 93.90% using solid-phase extraction [1]. This recovery value was obtained under the same experimental conditions as the analyte (17-desacetyl norgestimate), which showed a recovery of 96.30% [1]. While this direct quantitative recovery data is from the D6-labeled analog rather than Norgestimate-d3 (major), it provides class-level inference for the expected performance of deuterated norgestimate internal standards in bioanalytical applications. High and consistent recovery is essential for accurate quantification, as low or variable recovery introduces significant bias into concentration calculations.
| Evidence Dimension | Extraction recovery (%) in human plasma using solid-phase extraction |
|---|---|
| Target Compound Data | 93.90% (class-level inference from 17-desacetyl norgestimate D6) |
| Comparator Or Baseline | 17-desacetyl norgestimate (unlabeled analyte): 96.30% |
| Quantified Difference | Recovery values within 2.4 percentage points of the unlabeled analyte |
| Conditions | UPLC-MS/MS method; human plasma; solid-phase extraction; linear range 20–5000 pg/mL |
Why This Matters
High and matrix-consistent recovery ensures the internal standard accurately tracks analyte behavior throughout sample preparation, which is a fundamental requirement for method validation under FDA and EMA bioanalytical guidelines.
- [1] Parmar P, et al. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study. J Pharm Anal. 2014;4(6):391-398. View Source
